Aluminum, triphenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

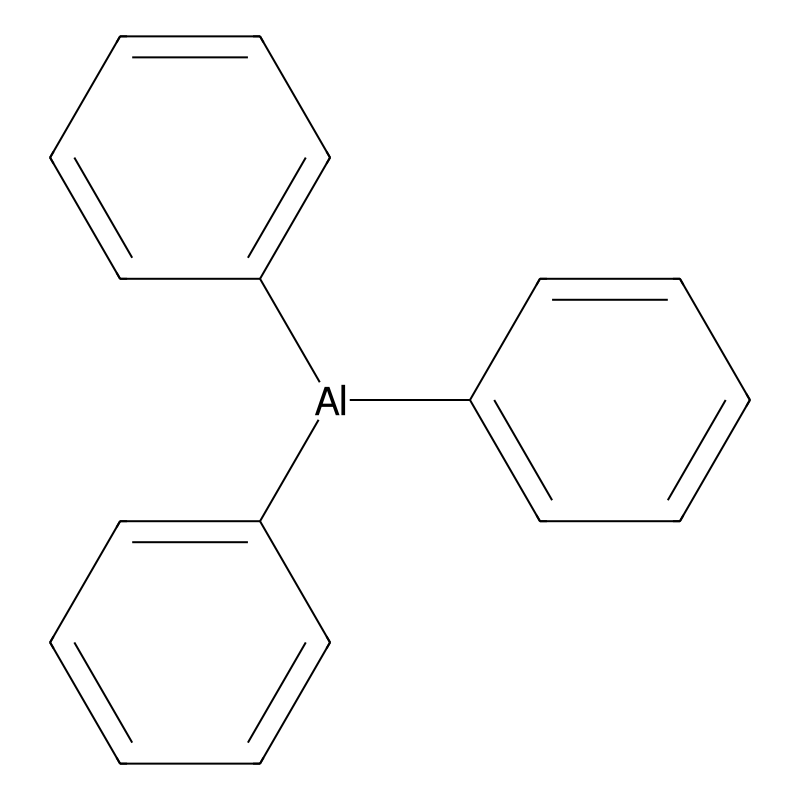

Aluminum triphenyl, also known as triphenylalumane, is an organoaluminum compound with the molecular formula and a molecular weight of approximately 258.3 g/mol. It appears as a white crystalline solid and is notable for its high reactivity, particularly with water, where it undergoes hydrolysis to form aluminum hydroxide and phenyl hydrogen. This compound was first synthesized in 1951 by G.H. Coleman and A.G. Maddock and has since been utilized in various chemical applications due to its properties as a Lewis acid .

Physical Properties:

- Melting Point: 70°C

- Boiling Point: 245°C

- Solubility: Insoluble in water, soluble in organic solvents such as chloroform and toluene.

- Hydrolysis: Reacts exothermically with water, producing aluminum hydroxide and phenyl hydrogen.

- Polymerization: Serves as a catalyst for the polymerization of vinyl compounds.

- Dehydration and Alkylation Reactions: Facilitates various dehydration processes and alkylation reactions due to its Lewis acid behavior .

Notably, studies have shown that aluminum triphenyl can react with benzophenone, leading to radical reactions that yield various products .

The synthesis of aluminum triphenyl typically involves the reaction of aluminum chloride with phenyl magnesium bromide in an anhydrous benzene environment. The resulting product can be purified through vacuum distillation. Characterization is often performed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography to confirm the structure and purity of the compound .

Aluminum triphenyl finds applications across several fields:

- Catalysis: Used extensively in catalyzing polymerization reactions, particularly ionic or coordination polymerization of vinyl compounds.

- Material Science: Contributes to the formation of aluminum oxide films on surfaces.

- Research: Investigated for potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties .

Research into the interactions of aluminum triphenyl with other compounds reveals its role as an effective catalyst. For example, it has been studied for its ability to facilitate the hydroboration of carbonyls, imines, and alkynes when combined with pinacolborane . These studies highlight its versatility in organic synthesis.

Aluminum triphenyl is part of a broader class of organoaluminum compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Aluminum triethyl | Used in similar catalytic processes but less reactive than aluminum triphenyl. | |

| Trimethylaluminum | Highly reactive; used primarily in Grignard reactions; more volatile than aluminum triphenyl. | |

| Aluminum trichloride | A strong Lewis acid; used in Friedel-Crafts reactions; does not contain organic groups like aluminum triphenyl. | |

| Triisobutylaluminum | Similar catalytic properties but bulkier structure affects reactivity compared to aluminum triphenyl. |

Aluminum triphenyl's unique combination of organic moieties (phenyl groups) enhances its reactivity and applicability in specific catalytic roles that differ from those of other organoaluminum compounds.

Mercury-Aluminum Transmetallation Method

The mercury-aluminum transmetallation reaction remains a cornerstone of triphenylaluminum synthesis. This method involves the reaction of diphenylmercury with aluminum wool in sodium-dried xylene under inert nitrogen atmosphere. The process proceeds via redox-transmetalation, where phenyl groups transfer from mercury to aluminum, releasing elemental mercury.

Key Reaction Parameters:

| Parameter | Value/Description |

|---|---|

| Reactants | Diphenylmercury, aluminum wool |

| Solvent | Sodium-dried xylene |

| Temperature | 140–150°C (reflux) |

| Reaction Time | 24 hours |

| Yield | 59–70% (crude), 23–27 g pure product |

The reaction is exothermic and requires precise temperature control to prevent side reactions. Aluminum wool is preferred over powder due to its higher surface area, accelerating reaction kinetics. Post-reaction purification involves ether extraction to isolate the etherate complex, followed by vacuum heating (150°C, 0.1 mmHg) to remove solvated ether molecules.

Phenyllithium-Aluminum Halide Reactions

This method employs phenyllithium as a phenylating agent, reacting with aluminum chloride in anhydrous ether or tetrahydrofuran (THF). The reaction follows:

$$ \text{AlCl}3 + 3 \text{C}6\text{H}5\text{Li} \rightarrow \text{Al(C}6\text{H}5\text{)}3 + 3 \text{LiCl} $$

Comparison with Mercury Method:

| Factor | Mercury Method | Phenyllithium Method |

|---|---|---|

| Yield | Higher (59–70%) | Moderate (43%) |

| Solvent | Xylene | Ether/THF |

| Purity | Requires distillation | Crystalline product direct |

| Hazard Profile | Mercury toxicity | Air/moisture sensitivity |

Phenyllithium reactions benefit from lower temperatures (room temperature to reflux) but require rigorous anhydrous conditions. The product crystallizes directly from solution, eliminating post-reaction distillation.

Modern Catalytic Approaches

While traditional methods dominate, emerging catalytic strategies focus on enhancing phenyl transfer efficiency. Recent studies explore:

- Ligand-Assisted Transmetallation: Use of redox-active formazanate ligands to stabilize intermediate aluminum species.

- Solvent-Free Systems: Direct reactions under inert gas flows to minimize side reactions.

However, these methods remain experimental, with yields and scalability lagging behind classical routes.

Solvent Systems and Reaction Optimization

Solvent choice critically impacts reactant solubility, aggregation state, and reaction efficiency.

| Solvent | Aggregation State | Coordination Behavior |

|---|---|---|

| Diethyl Ether | Tetramer | Weak Lewis acid interaction |

| THF | Dimeric solvate | Stronger coordination (Al–O) |

| Toluene | Monomer | Minimal solvent interaction |

In ether, triphenylaluminum forms a tetramer (Al~2~Ph~6~), stabilized by π-interactions between phenyl rings and lithium counterions. THF disrupts this aggregation, forming a monomeric AlPh~3~(THF) complex with enhanced reactivity in catalytic applications.

Optimization Strategies:

- Solvent Polarity: Polar aprotic solvents (e.g., THF) accelerate phenyl transfer kinetics.

- Temperature Control: Reflux conditions (140–150°C) maximize mercury-aluminum transmetallation rates.

- Inert Atmosphere: Nitrogen/argon flow prevents oxidation of aluminum intermediates.

Purification Techniques and Yield Maximization

Purification involves sequential steps to eliminate byproducts and solvates:

Stepwise Process:

- Ether Extraction: Dissolve crude product in dry ether; decant supernatant to remove unreacted mercury.

- Vacuum Drying: Remove ether at 25°C/0.1 mmHg to isolate etherate (m.p. 126–130°C).

- Sublimation: Heat etherate at 150°C/0.1 mmHg to yield pure triphenylaluminum (m.p. 229–232°C).

Yield Enhancement:

Thermal Properties

The thermal behavior of aluminum, triphenyl- has been extensively characterized through various experimental techniques, revealing its unique phase transition properties and thermal stability characteristics. The compound exhibits distinct thermal properties that are fundamental to understanding its behavior under different temperature conditions.

Sublimation Enthalpy and Phase Behavior

Aluminum, triphenyl- demonstrates a remarkable ability to undergo direct sublimation, transitioning from the solid phase directly to the vapor phase without passing through an intermediate liquid phase under certain conditions. The sublimation enthalpy has been precisely determined through sophisticated experimental techniques involving simultaneous measurements of mass effusion rates and torsional recoil effects [1] [2].

The standard molar enthalpy of sublimation for aluminum, triphenyl- is 172 ± 5 kilojoules per mole at a reference temperature of 455 Kelvin [1]. This value was obtained through measurements conducted over the temperature range of 432 to 477 Kelvin using both Knudsen effusion and torsional recoil techniques [2]. The measurement methodology confirmed that aluminum, triphenyl- exists as a monomer in the vapor phase within this temperature range, which is significant for understanding its gas-phase behavior [2].

The vapor pressure of aluminum, triphenyl- can be expressed through the following empirical relationships derived from experimental measurements:

For Knudsen effusion measurements: log₁₀(P_K/p°) = (14.66±0.48) - (9.015±0.217) × 10³(K/T)

For torsional recoil measurements: log₁₀(P_τ/p°) = (14.58±0.68) - (8.950±0.311) × 10³(K/T)

where p° = 101.325 kilopascals [2].

The standard molar entropy change for the sublimation process is 280 ± 7 joules per Kelvin per mole [2], indicating a significant increase in molecular disorder upon transition to the vapor phase.

Melting Point Analysis

The melting point of aluminum, triphenyl- has been established at 237 degrees Celsius [3] [4], representing the temperature at which the crystalline solid structure undergoes transformation to the liquid phase under standard atmospheric conditions. This relatively high melting point is characteristic of organometallic compounds with substantial intermolecular interactions arising from the aromatic phenyl substituents.

The melting behavior is influenced by the molecular structure, which features three phenyl groups bonded to a central aluminum atom. The aromatic rings contribute to molecular stability through delocalized π-electron systems and potential π-π stacking interactions in the solid state. The melting point determination is crucial for establishing processing parameters and understanding the thermal stability window of the compound.

Thermal Decomposition Pathways

The thermal decomposition behavior of aluminum, triphenyl- represents a complex series of chemical transformations that occur upon heating beyond the melting point. The compound exhibits significant air sensitivity and undergoes vigorous decomposition in the presence of moisture and oxygen [5] [6].

When exposed to water, aluminum, triphenyl- undergoes rapid hydrolysis with vigorous heat evolution and potential sparking, forming aluminum hydroxide and phenyl hydrogen products [5]. This decomposition pathway can be represented by the general reaction:

Al(C₆H₅)₃ + 3H₂O → Al(OH)₃ + 3C₆H₆

The thermal decomposition in inert atmospheres follows different pathways, potentially involving aluminum-carbon bond cleavage and formation of various organic fragments. The decomposition products may include benzene derivatives, biphenyl compounds, and aluminum-containing residues. The exact decomposition mechanism is temperature-dependent and influenced by the presence of catalytic surfaces or trace impurities.

The compound demonstrates pyrophoric characteristics, meaning it can spontaneously ignite when exposed to air at ambient temperatures [7] [3]. This property necessitates careful handling under inert atmosphere conditions and proper storage protocols to prevent unwanted decomposition reactions.

Spectroscopic Profiles

Spectroscopic characterization of aluminum, triphenyl- provides detailed information about its molecular structure, bonding characteristics, and electronic properties. The compound has been studied using various spectroscopic techniques, each offering unique insights into different aspects of its molecular architecture.

Infrared Spectral Signatures

Infrared spectroscopy of aluminum, triphenyl- reveals characteristic vibrational frequencies that provide valuable information about the aluminum-carbon bonding and the aromatic phenyl group vibrations. The infrared spectrum exhibits distinctive absorption bands that are characteristic of organoaluminum compounds [9] [10].

The aluminum-carbon stretching vibrations appear in the frequency range of 500 to 700 wavenumbers, which is typical for metal-carbon bonds in organometallic compounds . These vibrations are particularly diagnostic for identifying the presence of aluminum-phenyl bonds and distinguishing aluminum, triphenyl- from other organoaluminum species.

The aromatic phenyl groups contribute multiple characteristic absorption bands throughout the infrared spectrum. The carbon-hydrogen stretching vibrations of the aromatic rings appear in the region around 3000 to 3100 wavenumbers, while the aromatic carbon-carbon stretching vibrations are observed in the 1400 to 1600 wavenumber region. The out-of-plane bending vibrations of the aromatic hydrogen atoms provide additional fingerprint bands in the 800 to 900 wavenumber region.

Comparative studies with related aluminum compounds, such as trimethylaluminum, show distinct differences in the methyl stretching and bending regions when contrasted with the aromatic signatures of aluminum, triphenyl- [9] [10]. The gas-phase infrared spectrum exhibits sharper features compared to condensed-phase measurements, allowing for more precise frequency assignments and vibrational mode identification.

Nuclear Magnetic Resonance Characterization Challenges

Nuclear magnetic resonance spectroscopy of aluminum, triphenyl- presents unique analytical challenges due to the quadrupolar nature of the aluminum-27 nucleus and the complex molecular environment surrounding the metal center. The compound has been characterized using multiple nuclear magnetic resonance techniques, including proton, carbon-13, and aluminum-27 spectroscopy [11] [12].

Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic aromatic proton signals. The spectrum exhibits multiplets at chemical shifts of 7.80 to 7.76 parts per million (6 hydrogen atoms) and 7.34 to 7.30 parts per million (9 hydrogen atoms) [11] [12]. These signals correspond to the ortho and meta/para protons of the phenyl rings, respectively, and the integration pattern confirms the presence of three equivalent phenyl groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon environments. The spectrum shows signals at chemical shifts of 146.74, 137.99, 127.50, and 127.06 parts per million [11] [12], corresponding to different carbon positions within the phenyl rings. The carbon directly bonded to aluminum appears at the most downfield position due to the deshielding effect of the electropositive aluminum center.

Aluminum-27 nuclear magnetic resonance spectroscopy presents significant technical challenges due to the large quadrupolar coupling constant expected for the three-coordinate aluminum environment [13] [14]. The aluminum nucleus in aluminum, triphenyl- experiences a highly asymmetric electric field gradient, resulting in extremely broad nuclear magnetic resonance signals that may be difficult to observe using conventional techniques [13]. Ultra-wideline aluminum-27 nuclear magnetic resonance methods may be required to characterize the quadrupolar interactions effectively [13].

The quadrupolar coupling constant for aluminum, triphenyl- is expected to be substantial, potentially in the range of tens of megahertz, based on studies of related three-coordinate organoaluminum compounds [13]. This large coupling constant arises from the significant deviation from spherical symmetry in the coordination environment around the aluminum center.

Solubility and Solution Behavior

The solubility characteristics of aluminum, triphenyl- are fundamentally influenced by its molecular structure and chemical reactivity, particularly its extreme sensitivity to moisture and oxygen. The compound demonstrates selective solubility patterns that reflect both its organic aromatic character and its reactive organometallic nature.

Aluminum, triphenyl- exhibits excellent solubility in anhydrous organic solvents, particularly those with similar polarity characteristics. The compound is readily soluble in dibutyl ether, as evidenced by the commercial availability of one molar solutions in this solvent [15]. The density of such solutions is reported as 0.868 grams per milliliter at 25 degrees Celsius [15] [4], indicating a relatively concentrated solution that maintains stability under appropriate storage conditions.

Toluene represents another suitable solvent for aluminum, triphenyl-, as demonstrated in synthetic procedures where toluene extraction is employed for product isolation [6]. The aromatic nature of toluene provides favorable interactions with the phenyl substituents of aluminum, triphenyl-, promoting dissolution while maintaining chemical compatibility.

The compound demonstrates complete incompatibility with protic solvents, particularly water and alcohols. Contact with water results in immediate and vigorous hydrolysis reactions, producing aluminum hydroxide and benzene as primary products [5] [6]. This reactivity pattern effectively precludes the use of aqueous or alcoholic solvent systems and necessitates stringent anhydrous conditions for all solution preparations.

In solution, aluminum, triphenyl- maintains its monomeric structure under normal conditions, as confirmed by vapor pressure studies that demonstrate monomeric behavior in the gas phase [2]. This monomeric nature contrasts with some other organoaluminum compounds that may form dimeric or oligomeric species through bridging interactions.

The solution behavior is also characterized by significant air sensitivity, requiring inert atmosphere techniques for handling and storage. Solutions must be maintained under nitrogen or argon atmospheres to prevent oxidative decomposition and maintain chemical integrity over extended periods.

Density and Volumetric Properties

The density and volumetric properties of aluminum, triphenyl- provide essential information for both fundamental understanding and practical applications. These properties are influenced by the molecular structure, intermolecular interactions, and the specific phase or solution conditions under which measurements are conducted.

The liquid density of aluminum, triphenyl- in dibutyl ether solution has been precisely determined as 0.868 grams per milliliter at 25 degrees Celsius [15] [4]. This value represents the density of a one molar solution and provides insight into the volumetric behavior of the compound in organic solution. The relatively low density compared to many organometallic compounds reflects the significant contribution of the organic phenyl substituents to the overall molecular volume.

The molecular weight of aluminum, triphenyl- is 258.29 grams per mole [4] [16], corresponding to the molecular formula C₁₈H₁₅Al. This molecular weight, combined with density measurements, allows for calculation of molar volumes and assessment of molecular packing efficiency in different phases.

Crystallographic studies have provided detailed information about the solid-state structure and packing arrangements [17] [18]. The crystal structure reveals the three-dimensional organization of molecules within the unit cell and provides data for calculating solid-state density values. The crystal structure determination confirms the monomeric nature of aluminum, triphenyl- in the solid state, with aluminum adopting a trigonal planar coordination geometry.

The volumetric properties are also relevant for understanding the sublimation behavior observed in thermal studies. The transition from solid to vapor phase involves significant volumetric expansion, which is reflected in the entropy change associated with the sublimation process [2].

Temperature-dependent density measurements would provide additional insights into thermal expansion coefficients and phase transition behaviors, although such comprehensive data are not widely available in the current literature. The density measurements available primarily focus on solution conditions relevant to synthetic and analytical applications.

Tetrahedral Coordination Geometry

The crystallographic analysis of aluminum, triphenyl- reveals that the compound adopts a distorted tetrahedral coordination geometry when complexed with neutral donor ligands such as tetrahydrofuran [1] [2]. The structural determination by Chen and Gau demonstrates that the aluminum center in the triphenyl(tetrahydrofuran)aluminum(III) complex exhibits significant deviation from ideal tetrahedral geometry, with the distortion arising from the different electronic and steric requirements of the phenyl and tetrahydrofuran ligands [1] [2].

The tetrahedral coordination environment is characterized by specific angular relationships that reflect the electronic preferences of the aluminum center. The carbon-aluminum-carbon bond angles range from 113.25(7)° to 116.27(8)°, which are substantially larger than the ideal tetrahedral angle of 109.5° [1] [2]. This expansion results from the steric repulsion between the bulky phenyl substituents and the electronic distribution around the aluminum center. In contrast, the oxygen-aluminum-carbon bond angles are significantly more acute, ranging from 103.39(7)° to 103.90(6)° [1] [2]. This compression reflects the stronger electron-donating capability of the tetrahydrofuran ligand compared to the phenyl groups, leading to a more compact coordination environment around the oxygen-aluminum vector.

The distorted tetrahedral geometry of aluminum, triphenyl- contrasts markedly with the coordination behavior observed in related organoaluminum compounds. For instance, the trimesityl(tetrahydrofuran)aluminum complex exhibits longer aluminum-carbon bond distances due to the increased steric bulk of the mesityl ligands, which forces a more distorted tetrahedral arrangement [1] [2]. The structural parameters of aluminum, triphenyl- indicate that the phenyl groups provide an optimal balance between steric requirements and electronic stabilization, resulting in a geometry that maximizes bonding efficiency while minimizing intramolecular strain.

The crystallographic data reveals that the tetrahydrofuran ligand adopts an envelope conformation when coordinated to the aluminum center [1] [2]. This conformational preference is consistent with the geometric constraints imposed by the tetrahedral aluminum coordination sphere and the inherent flexibility of the five-membered ring system. The envelope conformation allows for optimal overlap between the oxygen lone pair and the aluminum acceptor orbital while minimizing steric interactions with the phenyl substituents.

Ligand-Aluminum Bond Parameters

The detailed analysis of ligand-aluminum bond parameters in aluminum, triphenyl- provides crucial insights into the nature of metal-ligand interactions and the electronic structure of the complex. The aluminum-oxygen bond distance to the coordinated tetrahydrofuran ligand is 1.8972(13) Å, which is notably shorter than the aluminum-carbon bond distances by approximately 0.08 Å [1] [2]. This difference reflects the stronger donor capability of the oxygen atom compared to the carbon atoms of the phenyl groups, as well as the more efficient orbital overlap between the oxygen lone pair and the aluminum acceptor orbital.

The aluminum-carbon bond distances in aluminum, triphenyl- are remarkably consistent, with values of 1.9783(18) Å, 1.9800(18) Å, and 1.9809(19) Å [1] [2]. This narrow distribution of bond lengths, spanning only 0.0026 Å, indicates that all three phenyl groups experience essentially equivalent bonding environments. The uniformity of these bond parameters suggests that the electronic effects of the phenyl substituents are similar and that steric interactions do not significantly differentiate the individual aluminum-carbon bonds. These bond lengths are comparable to those observed in other four-coordinate organoaluminum complexes, such as the (o-tolyl)₃Al(OEt₂) complex, indicating that the tetrahedral coordination environment provides a stable framework for aluminum-carbon bonding [1] [2].

The crystallographic analysis reveals that the aluminum center adopts a monoclinic crystal system with space group P2₁/c [1] [2]. The unit cell parameters are a = 9.649(2) Å, b = 12.966(3) Å, c = 16.038(4) Å, and β = 104.210(4)°, with a unit cell volume of 1945.1(8) ų and Z = 4 [1] [2]. These crystallographic parameters indicate efficient packing of the molecular units within the crystal lattice, with intermolecular interactions contributing to the overall stability of the solid-state structure.

The bond parameters demonstrate that the aluminum-carbon bonds in aluminum, triphenyl- possess significant covalent character, as evidenced by the relatively short bond distances and the narrow range of bond length variation [1] [2]. The aluminum-carbon bond lengths are substantially shorter than those observed in highly ionic aluminum compounds, indicating that the phenyl groups participate in meaningful orbital overlap with the aluminum center. This covalent character is consistent with the intermediate electronegativity difference between aluminum and carbon, which favors the formation of polar covalent bonds rather than purely ionic interactions.

The crystal packing analysis reveals that the molecular structure is stabilized by carbon-hydrogen···π interactions between adjacent molecules [1] [2]. These weak intermolecular forces contribute to the overall stability of the crystal lattice and influence the observed bond parameters through secondary coordination effects. The presence of these interactions indicates that the phenyl groups not only serve as ligands for the aluminum center but also participate in extended intermolecular bonding networks that contribute to the solid-state properties of the compound.

Computational Modeling

Molecular Orbital Calculations

The molecular orbital structure of aluminum, triphenyl- represents a complex system where the electronic configuration of the aluminum center is significantly modified by coordination to three phenyl substituents. The aluminum atom in aluminum, triphenyl- adopts a formal oxidation state of +3, resulting in an electronic configuration of [Ne] with empty 3s and 3p orbitals [3]. This electronic configuration provides the aluminum center with strong Lewis acid character, making it highly receptive to electron donation from the phenyl ligands and additional coordinating species.

The frontier molecular orbitals of aluminum, triphenyl- are expected to exhibit significant mixing between aluminum-based atomic orbitals and phenyl-based π orbitals [4]. The highest occupied molecular orbital (HOMO) likely contains substantial contributions from the phenyl π systems, particularly from the carbon atoms directly bonded to aluminum. These carbon atoms experience significant electron withdrawal due to the electropositive nature of aluminum, resulting in a polarization of the phenyl rings toward the aluminum center. The electron density distribution in the HOMO is expected to be delocalized across the phenyl substituents, with reduced electron density at the aluminum center due to its empty valence orbitals.

The lowest unoccupied molecular orbital (LUMO) of aluminum, triphenyl- is anticipated to be primarily aluminum-centered, involving the empty 3p orbitals of the aluminum center [4]. The LUMO provides the accepting orbital for coordination with Lewis bases such as tetrahydrofuran, ethers, and other electron-donating species. The energy and spatial distribution of the LUMO are critical factors in determining the reactivity and coordination behavior of aluminum, triphenyl- in chemical reactions and complex formation.

Computational studies of related organoaluminum compounds suggest that the molecular orbitals of aluminum, triphenyl- exhibit significant polarization due to the electronegativity difference between aluminum and carbon [5] [6]. The aluminum-carbon bonds are expected to be highly polar, with substantial positive charge accumulation on the aluminum center and negative charge density on the phenyl carbon atoms. This charge distribution is consistent with the observed reactivity patterns of aluminum, triphenyl-, including its strong Lewis acid behavior and susceptibility to nucleophilic attack.

The molecular orbital calculations would be expected to reveal that the phenyl substituents in aluminum, triphenyl- do not function as simple σ-donors but participate in more complex electronic interactions with the aluminum center [7]. The extended π system of the phenyl rings provides opportunities for back-bonding interactions, although these are expected to be limited due to the empty d orbitals of aluminum. The molecular orbital analysis would likely show that the aluminum-phenyl bonds possess significant covalent character, with orbital overlap contributing to bond stability beyond simple electrostatic interactions.

Charge Distribution Analysis

The charge distribution in aluminum, triphenyl- reflects the fundamental electronic structure of the aluminum center and its interactions with the phenyl substituents. The aluminum atom carries a formal positive charge of +3, but the actual charge distribution is modulated by the electron-donating properties of the phenyl ligands [6]. Computational analysis of similar organoaluminum compounds indicates that the effective charge on aluminum is typically reduced from the formal oxidation state due to covalent bonding interactions and charge transfer from the organic ligands.

The phenyl substituents in aluminum, triphenyl- experience significant electron withdrawal toward the aluminum center, resulting in a depletion of electron density particularly at the carbon atoms directly bonded to aluminum [6]. This electron withdrawal creates a dipole moment within each phenyl ring, with the ipso carbon atoms (those bonded to aluminum) carrying partial positive charge and the more distant carbon atoms retaining relatively higher electron density. The charge distribution analysis would reveal that the phenyl rings are electronically activated toward electrophilic attack at positions remote from the aluminum center.

The charge distribution in aluminum, triphenyl- is expected to be highly sensitive to the coordination environment of the aluminum center [8]. When aluminum, triphenyl- coordinates with Lewis bases such as tetrahydrofuran, the electron density at the aluminum center increases, leading to a corresponding increase in electron density within the phenyl substituents. This electronic redistribution affects the reactivity and stability of the complex, with coordinated aluminum, triphenyl- generally exhibiting reduced Lewis acidity compared to the three-coordinate species.

Computational studies of aluminum compounds using density functional theory methods have demonstrated that charge distribution analysis provides valuable insights into reactivity patterns and intermolecular interactions [9] [6]. The charge distribution in aluminum, triphenyl- influences its ability to participate in various chemical reactions, including addition reactions, substitution processes, and complex formation. The electron-deficient aluminum center serves as a primary site for nucleophilic attack, while the electron-depleted phenyl rings may undergo reactions characteristic of electron-poor aromatic systems.

The polarization of the aluminum-carbon bonds in aluminum, triphenyl- creates significant dipole moments that influence the molecular properties and intermolecular interactions [6]. The charge distribution analysis would reveal that the aluminum-carbon bonds are highly polar, with substantial charge separation between the aluminum center and the phenyl substituents. This polarization contributes to the observed reactivity patterns of aluminum, triphenyl-, including its strong coordination behavior with electron-donating ligands and its participation in various organic transformations.

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive